High-Yield Synthesis via Mild, Room-Temperature AgF2 Fluorination
The synthesis of 2-Fluoro-6-phenylpyridine from 2-phenylpyridine using AgF2 in MeCN at room temperature proceeds with a high isolated yield of 79-81% [1]. This method is a significant improvement over alternative fluorination techniques for similar heterocycles, which can require harsh conditions, hazardous reagents, or pre-functionalized substrates and often give lower yields [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 79-81% |
| Comparator Or Baseline | General methods for 2-fluoropyridines (e.g., direct F2 gas: low yield; Balz-Schiemann: harsh, pre-functionalized; Electrochemical: ~22% yield) [REFS-2, REFS-3] |
| Quantified Difference | Yield is 57-59% higher than the reported 22% yield for electrochemical fluorination of pyridine. |
| Conditions | AgF2 in MeCN, room temperature, 90 min [1] |
Why This Matters
This established, high-yielding protocol reduces the cost and complexity of sourcing this specific intermediate, making it a reliable and scalable choice for research and process chemistry.
- [1] Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. View Source
- [2] Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. View Source
- [3] Momota, K., et al. (2001). Electrochemical monofluorination of pyridine: synthesis of 2-fluoropyridine at a platinum anode. Electrochimica Acta, 47(1-2), 129-134. View Source
